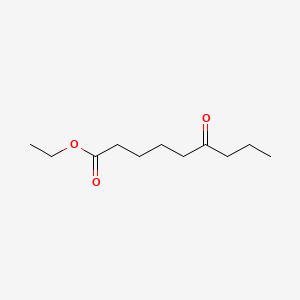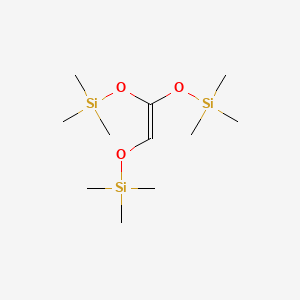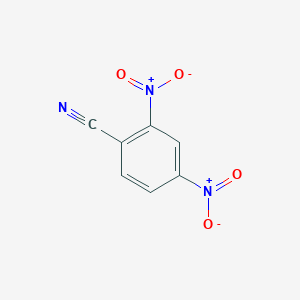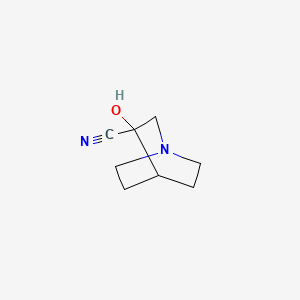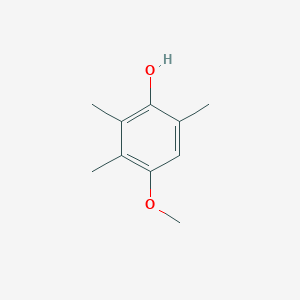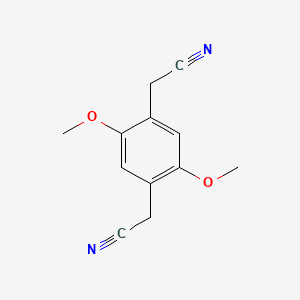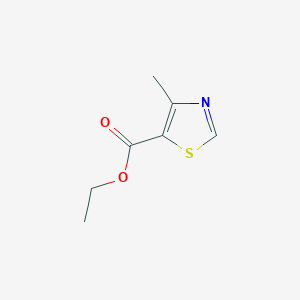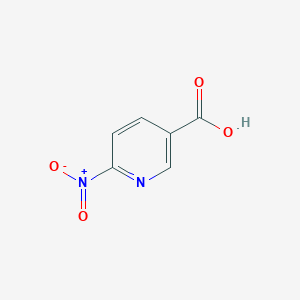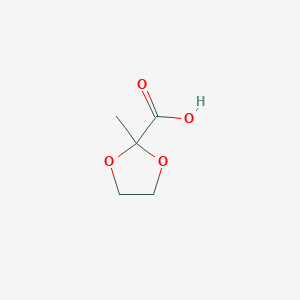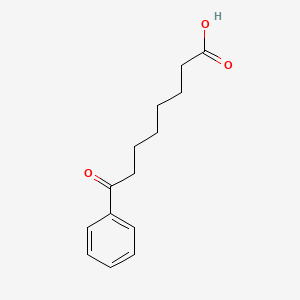
N-Allyl-2,2,2-trifluoroacetamide
Übersicht
Beschreibung
N-Allyl-2,2,2-trifluoroacetamide is an organic compound with the molecular formula C5H6F3NO and a molecular weight of 153.1 g/mol . It is a colorless liquid with a boiling point of 139-140°C . This compound contains an allyl group and a trifluoroacetamide group, making it a valuable intermediate in organic synthesis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N-Allyl-2,2,2-trifluoroacetamide can be synthesized through the reaction of allylamine with trifluoroacetic anhydride . The reaction typically occurs under mild conditions, with the allylamine being added dropwise to a solution of trifluoroacetic anhydride in an inert solvent such as dichloromethane. The reaction mixture is then stirred at room temperature for several hours, followed by purification through distillation or recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction . The product is then purified using industrial-scale distillation or chromatography techniques to achieve the desired purity levels .
Analyse Chemischer Reaktionen
Types of Reactions
N-Allyl-2,2,2-trifluoroacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: The allyl group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides, amines, or thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions include trifluoroacetamides, amines, and substituted allyl compounds .
Wissenschaftliche Forschungsanwendungen
N-Allyl-2,2,2-trifluoroacetamide has several applications in scientific research:
Wirkmechanismus
The mechanism of action of N-Allyl-2,2,2-trifluoroacetamide involves its interaction with various molecular targets. The allyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity . The trifluoroacetamide group enhances the compound’s stability and reactivity, allowing it to participate in various chemical reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N-Diallyl-2,2,2-trifluoroacetamide: Similar in structure but contains two allyl groups, making it more reactive.
2,2,2-Trifluoroacetamide: Lacks the allyl group, making it less reactive in certain substitution reactions.
Uniqueness
N-Allyl-2,2,2-trifluoroacetamide is unique due to its combination of an allyl group and a trifluoroacetamide group, which provides a balance of reactivity and stability. This makes it a versatile intermediate in organic synthesis and a valuable tool in scientific research .
Eigenschaften
IUPAC Name |
2,2,2-trifluoro-N-prop-2-enylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6F3NO/c1-2-3-9-4(10)5(6,7)8/h2H,1,3H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFPBWCBCUAYIIW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90339770 | |
| Record name | N-Allyl-2,2,2-trifluoroacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90339770 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
383-65-3 | |
| Record name | N-Allyl-2,2,2-trifluoroacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90339770 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is there interest in incorporating functional groups like those found in N-Allyl-2,2,2-trifluoroacetamide into polyolefins?
A1: Polyolefins, while incredibly versatile, often lack specific properties that limit their applications. Incorporating functional groups can significantly broaden their potential uses. For example, the research paper investigates using this compound as a comonomer in propylene polymerization. The aim is to introduce polar amide groups into the typically non-polar polypropylene backbone. This modification can enhance properties such as wettability, adhesion, and compatibility with other materials [].
Q2: How successful was the copolymerization of propylene with this compound according to the research?
A2: The research demonstrated successful incorporation of this compound into the polypropylene backbone. The resulting copolymers achieved a comonomer incorporation percentage of 15% and a molecular weight of 27,100 g/mol []. This confirms the feasibility of using this compound as a comonomer for functionalized polyolefin synthesis.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

